3-Amino-3,3-diphosphonopropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

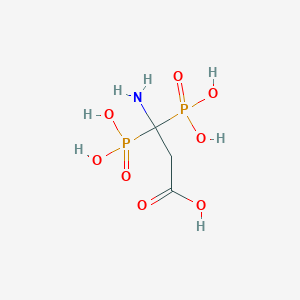

3-Amino-3,3-diphosphonopropanoic acid is a useful research compound. Its molecular formula is C3H9NO8P2 and its molecular weight is 249.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Development

3-Amino-3,3-diphosphonopropanoic acid is primarily utilized in the pharmaceutical industry for its role as a building block in drug synthesis. Its structural similarity to natural amino acids allows it to mimic biological functions, making it valuable in developing therapeutics targeting neurological disorders and other diseases.

- Neurological Disorders : Research indicates that this compound can modulate neurotransmitter activity, particularly in the context of glutamate receptors. It serves as a metabotropic glutamate receptor agonist, which is significant in understanding and potentially treating conditions like Alzheimer's disease by blocking amyloid precursor protein release associated with glutamate receptor stimulation .

Biochemical Research

In biochemical assays, this compound is employed to evaluate the efficacy of potential therapeutic agents. Its ability to interact with various biological systems makes it an essential tool for researchers aiming to understand drug mechanisms and optimize pharmacological profiles.

- Mechanistic Studies : The compound aids in elucidating the pathways through which drugs exert their effects on cellular functions. For example, studies have demonstrated its role in inhibiting specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders .

Agrochemical Applications

The agrochemical industry has also shown interest in this compound for its potential use in developing herbicides. Its phosphonate structure allows it to target specific plant species while minimizing collateral damage to non-target flora.

- Herbicide Development : Research has indicated that compounds similar to this compound can be designed to disrupt metabolic processes in weeds, providing an effective means of crop management .

Material Science

In material science, the compound is being explored for creating novel polymers with enhanced properties. Its unique chemical structure can contribute to improved material characteristics such as durability and resistance to environmental factors.

- Polymer Synthesis : The incorporation of phosphonate groups into polymer matrices has been shown to enhance mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Herbicide Efficacy

In agricultural trials, formulations containing this compound demonstrated effective weed control with minimal impact on crop yield. This highlights its potential as a selective herbicide in sustainable agriculture practices .

特性

CAS番号 |

5745-48-2 |

|---|---|

分子式 |

C3H9NO8P2 |

分子量 |

249.05 g/mol |

IUPAC名 |

3-amino-3,3-diphosphonopropanoic acid |

InChI |

InChI=1S/C3H9NO8P2/c4-3(1-2(5)6,13(7,8)9)14(10,11)12/h1,4H2,(H,5,6)(H2,7,8,9)(H2,10,11,12) |

InChIキー |

CZHOSQVLPPLTGF-UHFFFAOYSA-N |

正規SMILES |

C(C(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。